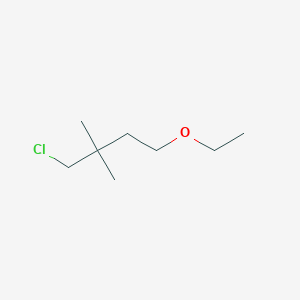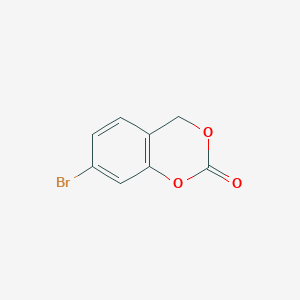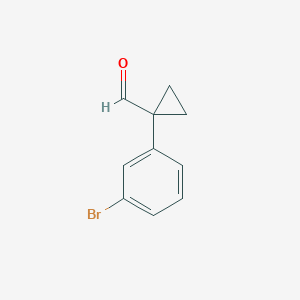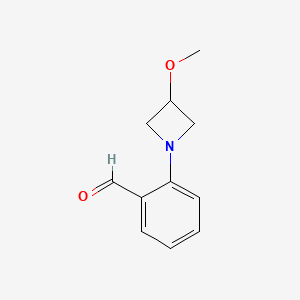
1-Chloro-4-ethoxy-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethoxy-2,2-dimethylbutane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-ethoxy-2,2-dimethylbutane typically involves the reaction of 4-ethoxy-2,2-dimethylbutanol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-ethoxy-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding ethers or amines.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-ethoxy-2,2-dimethylbutane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated ethers. It serves as a model substrate to investigate the mechanisms of enzymatic dechlorination.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development. Its unique structure may impart specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-ethoxy-2,2-dimethylbutane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the ethoxy group undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-ethoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-2,2-dimethylbutane: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Bromo-4-ethoxy-2,2-dimethylbutane: Contains a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it undergoes.
4-Ethoxy-2,2-dimethylbutanol: The precursor to this compound, with a hydroxyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-4-ethoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
DPCSUSCGYVLYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)


![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)




![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


